1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid
Description
The compound 1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid is a cyclopentene derivative featuring a carboxylic acid group at position 1 and a tert-butoxycarbonylamino (Boc-NH)-methyl substituent at the same position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes.
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8-12(9(14)15)6-4-5-7-12/h4-5H,6-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIAIOQNUXGOMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid, also known by its CAS number 204514-22-7, is a synthetic organic compound characterized by its unique cyclopentene core and functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound features a cyclopentene ring with a carboxylic acid group and a tert-butyl carbamate moiety. Its molecular formula is with a molecular weight of approximately 213.26 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 213.26 g/mol |
| CAS Number | 204514-22-7 |
Research suggests that compounds with similar structures may act as inhibitors for various enzymes involved in metabolic pathways, particularly as neuraminidase inhibitors, which are crucial in antiviral drug development against influenza viruses. The unique cyclopentene framework may enhance binding affinity and selectivity for specific biological targets.
Therapeutic Potential
This compound has shown promise in several areas:
- Antiviral Activity : Its structural similarity to known antiviral agents positions it as a candidate for further investigation in the treatment of viral infections.
- Enzyme Inhibition : The compound may inhibit enzymes that play roles in cancer metabolism, potentially offering therapeutic benefits in oncology.
Study 1: Antiviral Properties
A study conducted on structurally related compounds indicated significant antiviral activity against influenza viruses through neuraminidase inhibition. The binding affinity was enhanced due to the cyclopentene structure, providing insights into the potential of this compound as a therapeutic agent.
Study 2: Enzyme Interaction
Research examining the interaction of similar compounds with metabolic enzymes demonstrated that modifications in the structure could lead to increased inhibition rates. This suggests that this compound may exhibit similar properties, warranting further investigation into its enzyme inhibition capabilities .
Scientific Research Applications
The compound features a cyclopentane ring with a carboxylic acid group and a Boc (tert-butoxycarbonyl) protective group, which significantly influences its reactivity and biological interactions.
Medicinal Chemistry
Bio-Isosteric Substitution : The cyclopentane moiety in this compound can serve as a bio-isostere for carboxylic acids. Research has shown that derivatives of cyclopentane can mimic carboxylic acids in biological systems, enhancing the potency of certain drugs. For instance, studies on cyclopentane-1,2-dione derivatives demonstrated their effectiveness as thromboxane A2 receptor antagonists, indicating potential applications in cardiovascular therapies .
Drug Development
Synthesis of Novel Compounds : The compound is utilized in the synthesis of various pharmaceutical intermediates. Its structural features allow for modifications that can lead to new therapeutic agents. For example, the introduction of the Boc group provides stability during synthesis and enhances solubility in organic solvents, which is crucial for drug formulation processes .
Case Study : A study evaluated the cyclopentane-1,2-dione derivatives as substitutes for carboxylic acids in drug design. The synthesized compounds exhibited comparable IC50 values to established drugs, highlighting their potential as effective alternatives in therapeutic applications .
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices, leading to materials with enhanced properties such as improved mechanical strength and thermal stability. Research has explored its use in developing biodegradable polymers for medical applications, including drug delivery systems and tissue engineering scaffolds.
| Compound ID | Structure Type | IC50 (μM) | Activity Description |
|---|---|---|---|
| 1 | Parent Carboxylic Acid | 0.190 ± 0.060 | Standard reference compound |
| 9 | Cyclopentane Derivative | 0.054 ± 0.016 | Potent TP receptor antagonist |
| 10 | Modified Cyclopentane | 1.140 ± 0.820 | Less potent than derivative 9 |
Comparison with Similar Compounds
Structural Analogs and Key Differences
CIS-2-TERT-BUTOXYCARBONYLAMINOCYCLOPENT-3-ENE-1-CARBOXYLIC ACID (CAS 959746-05-5)
- Structure: Cyclopent-3-ene ring with a Boc-protected amino group at position 2 and a carboxylic acid at position 1 .
- Molecular Formula: C₁₁H₁₇NO₄ (vs. C₁₂H₁₉NO₄ for the target compound).
- Key Differences: Substituent Position: Boc-amino group at position 2 vs. Boc-aminomethyl at position 1.
- Synthesis : Derived from cyclopentene precursors via regioselective functionalization .
(1R,3S)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic Acid (CAS 410090-37-8)
- Structure: Saturated cyclopentane ring with Boc-amino at position 3 and carboxylic acid at position 1 .
- Molecular Formula: C₁₁H₁₉NO₄.
- Key Differences :
5-Hydroxy-2-[(2-Methylpropan-2-yl)oxycarbonylamino]pentanoic Acid
- Structure: Linear pentanoic acid with Boc-amino and hydroxyl groups .
- Molecular Weight : 233.26 g/mol (similar to cyclopentene analogs).
- Key Differences :
Physicochemical Properties
Reactivity and Stability
- Target Compound: The unsaturated cyclopentene ring may participate in Diels-Alder reactions, while the Boc group offers stability under basic conditions . Potential incompatibility with strong oxidizers, as seen in related compounds .
Q & A
Q. Steric and Solvent Effects :
- Polar aprotic solvents (e.g., DMF or THF) favor nucleophilic substitution for aminomethyl group attachment.
- Temperature-sensitive steps (e.g., cyclopropanation) require low temperatures (−78°C to 0°C) to minimize side reactions .
- Stereochemical outcomes depend on catalyst choice (e.g., chiral auxiliaries or asymmetric hydrogenation catalysts) .
Q. Key Table :
Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting NMR/HRMS data resolved?
Answer:
- ¹H/¹³C NMR : Assignments rely on coupling constants (e.g., cyclopentene protons at δ 5.5–6.5 ppm with J = 8–10 Hz) and DEPT-135 for distinguishing CH₂/CH₃ groups. For example, the tert-butoxycarbonyl group shows a singlet at δ 1.4 ppm (¹H) and δ 28 ppm (¹³C) .
- HRMS : Electrospray ionization (ESI) in negative mode confirms the molecular ion [M−H]⁻ with <2 ppm error .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., syn vs. anti carboxylate orientation) .
Q. Conflict Resolution :
- Discrepancies between experimental and predicted NMR shifts are addressed via DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G**) .
- HRMS isotopic patterns distinguish between isobaric impurities (e.g., Cl vs. CH₂CH₃ groups) .
Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
Answer:
- DFT Calculations :
- Molecular Docking :
- Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., GABA aminotransferase). Key residues (e.g., Arg445) form hydrogen bonds with the carboxylic acid group .
- Free energy perturbation (FEP) quantifies binding affinity changes upon structural modifications (e.g., substituting Boc with other protecting groups) .
Case Study :
Docking studies revealed a 2.3 Å hydrogen bond between the compound’s carboxylate and Arg445 of GABA-AT, explaining its inhibitory activity (IC₅₀ = 12 nM) .
Advanced: What strategies address low yields in the final hydrolysis step of the synthesis?
Answer:
Common Issues :
- Incomplete ester hydrolysis due to steric hindrance from the Boc group.
- Acid-catalyzed decarboxylation under harsh conditions.
Q. Optimization Strategies :
Q. Yield Comparison :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| LiOH, 0°C | 85 | 98 |
| NaOH, 25°C | 62 | 89 |
Advanced: How do structural analogs of this compound differ in biological activity, and what SAR (Structure-Activity Relationship) trends exist?
Answer:
Key Modifications :
Q. SAR Table :
| Analog | Modification | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent Compound | None | 12 | 1.8 |
| Cyclopropane Analog | Cyclopropane core | 45 | 2.3 |
| Fmoc-Protected | Fmoc instead of Boc | 18 | 1.5 |
Basic: What safety precautions are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (evidenced by analogous cyclopentanecarboxylic acid derivatives) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
